(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKHZFTMWQBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of (3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves forming a pyrazole ring and modifying it to introduce acetic acid and hydrochloride functionalities. Key factors for achieving optimal yields include controlling temperature and pH during the reaction.
Alternative Pyrazole Synthesis
An alternative method involves cyclizing 3-hydrazinopyridine-dihydrochloride with a dialkyl maleate to yield alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. This is followed by chlorination to obtain alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, oxidation to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, and hydrolysis to convert the ester to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. The final step is the removal of carboxylic acid via decarboxylation.
Reagents and Conditions
| Reagent | Role | Conditions |
|---|---|---|
| N-methyl-3-aminopyrazole | Starting material for pyrazole ring formation | Aqueous solution |
| Halogen (Bromine/Iodine) | Reactant for substitution at the pyrazole 4-position | Varies |
| Sodium Nitrite | Used for diazotization of the amine group | Aqueous solution |
| Potassium Difluoromethyl Trifluoroborate | Reactant for introducing the difluoromethyl group | Presence of cuprous oxide |
| Grignard Reagent | Used for Grignard exchange at the 4-position | Cooling required |
| Carbon Dioxide | Reactant for carboxylation | Quenching required |
Key Considerations
- Reaction Conditions : Temperature, pH, and solvent selection are critical for optimal yields.
- Safety : Due to limited safety data, handle this compound with caution, following standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for detailed safety information.
- Purification : The final product may require purification steps such as recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Biochemistry
1. Organic Buffering Agent
this compound serves as an effective organic buffer in biochemical experiments. Its ability to maintain pH stability makes it valuable in enzyme assays and other biological reactions where pH fluctuations could affect outcomes .
2. Synthesis of Bioactive Molecules
This compound acts as a building block in the synthesis of various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield compounds with potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Therapeutic Applications
1. Neurological Research
Emerging studies suggest that this compound may play a role in neurological research, particularly concerning neurodegenerative diseases. Its ability to interact with neurotransmitter systems could lead to insights into treatments for conditions like Alzheimer's disease.
2. Cancer Research
Preliminary investigations into the compound's anticancer properties have shown promise. It appears to induce apoptosis in certain cancer cell lines, indicating potential for use in cancer therapies .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related derivatives:
Key Differences and Implications
Functional Groups: The acetic acid group in the target compound enhances polarity and acidity (pKa ~2.5 for carboxylic acid), favoring solubility in aqueous or polar solvents. The pyridine core in the third compound introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity compared to pyrazole .
Substituent Positioning: The 3-amino group on the pyrazole ring in the target compound may facilitate hydrogen bonding in biological targets, whereas the 5-amino group on the pyridine derivative could influence binding selectivity .
Molecular Weight: The ethanol derivative’s lower molecular weight (~176.45 vs. 191.62) may improve membrane permeability, while the pyridine-based compound’s higher nitrogen content could enhance metabolic stability .
Biological Activity
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, with the molecular formula C6H9N3O2·HCl, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through a [3+2] cycloaddition reaction.
- Introduction of the Amino Group : Reaction with an appropriate amine introduces the amino group.
- Acetic Acid Derivatization : The pyrazole derivative reacts with chloroacetic acid.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.
These synthetic routes highlight the compound's versatility in chemical modifications, which can lead to derivatives with enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to inhibit the proliferation of several cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Prostate cancer
In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cells while exhibiting minimal toxicity towards normal cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its anticancer efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory responses in glial cells, suggesting potential applications in treating neuroinflammatory conditions .
Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives, including this compound, demonstrated promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant toxicity to normal fibroblasts .
Study 2: Antimicrobial Efficacy
Another research effort highlighted the effectiveness of this pyrazole derivative against Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 mg/mL against S. aureus and 8 mg/mL against E. coli, underscoring its potential as an antimicrobial agent .
Research Findings Summary
Q & A
Q. What synthetic methodologies are optimal for preparing (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride?
The synthesis of pyrazole derivatives typically involves reacting substituted pyrazoles with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . For this compound, the reaction of 3-amino-4-methyl-1H-pyrazole with chloroacetyl chloride in dichloromethane or a polar aprotic solvent (e.g., DMF) under reflux may yield the intermediate ester, followed by hydrolysis and salt formation with HCl. Purification via recrystallization (e.g., ethanol/water) or chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL provides unambiguous structural data, including bond lengths and angles .
- NMR spectroscopy : H and C NMR in DMSO-d or CDCl can confirm the pyrazole ring substitution pattern and acetic acid moiety.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in purity data during synthesis?
Purity variations (e.g., 95% vs. >99%) may arise from incomplete salt formation or residual solvents. Recrystallization using mixed solvents (e.g., ethanol/water) or preparative HPLC with a C18 column and trifluoroacetic acid (TFA) modifier can enhance purity . Quantify impurities via H NMR integration or LC-MS with a gradient elution protocol (e.g., 0.1% formic acid in acetonitrile/water) .
Q. What strategies optimize stability studies for this compound under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Solid-state stability : Store the hydrochloride salt in desiccators with controlled humidity (0–75% RH) and analyze hygroscopicity by dynamic vapor sorption (DVS) .
Q. How does this compound interact with biological targets in medicinal chemistry research?
Pyrazole-acetic acid derivatives are explored for enzyme inhibition (e.g., kinases) or protein binding via nucleophilic substitution at the amino group. Perform in vitro assays:
- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., immobilized His-tagged enzymes).
- Fluorescence quenching : Monitor conformational changes using tryptophan residues in target proteins .
Q. What computational tools are effective for modeling its reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps (e.g., Gaussian 16 with B3LYP/6-31G** basis set) to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) : Simulate binding modes with protein targets (e.g., PDB ID 1XYZ) using flexible ligand protocols .
Methodological Guidance
Q. How to resolve crystallographic ambiguities using SHELX software?
- Structure refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R < 5% and wR < 15% .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL for datasets with overlapping reflections .
Q. What proteomics workflows integrate this compound for protein modification studies?
- Chemical crosslinking : React the acetic acid moiety with primary amines (e.g., lysine residues) using EDC/NHS coupling.
- Tandem mass spectrometry (LC-MS/MS) : Identify modified peptides via collision-induced dissociation (CID) and database searching (MaxQuant/Proteome Discoverer) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols:
- Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) in triplicate.
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO < 0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
